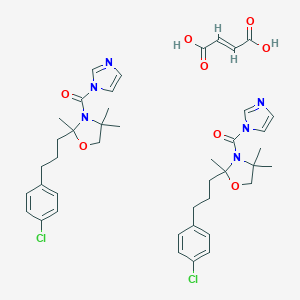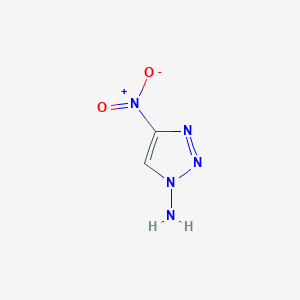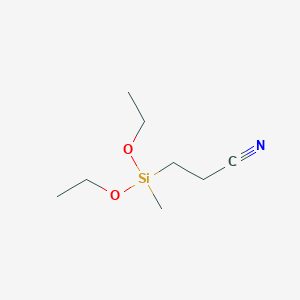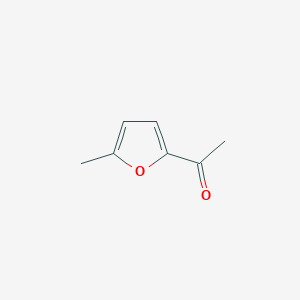
Dibutylzinc
Overview
Description
Zinc dibutyldithiocarbamate: is an organozinc compound with the chemical formula C₁₈H₃₆N₂S₄Zn . It is commonly used as a rubber vulcanization accelerator, which helps speed up the curing process of rubber. This compound is also known for its applications in various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc dibutyldithiocarbamate can be synthesized using several methods, including the aqueous solution method, wet alkali method, and solvent method. The wet alkali method and solvent method are the most commonly used. In the wet alkali method, dibutylamine, carbon disulfide, and sodium hydroxide are reacted in water to form sodium dibutyldithiocarbamate, which is then reacted with zinc sulfate or hydrochloride to produce zinc dibutyldithiocarbamate . The solvent method involves dissolving carbon disulfide in an organic solvent like xylene and reacting it with a solution containing zinc oxide and dibutylamine .
Industrial Production Methods: The industrial production of zinc dibutyldithiocarbamate typically involves the wet alkali method due to its efficiency and cost-effectiveness. this method generates a significant amount of wastewater containing sodium sulfate or sodium chloride, which poses environmental challenges . Recent advancements have focused on developing cleaner and more environmentally friendly methods, such as the anhydrous solvent method, which avoids the generation of salt-containing wastewater .
Chemical Reactions Analysis
Types of Reactions: Zinc dibutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its high reactivity with sulfur-containing compounds, making it an effective catalyst in rubber vulcanization .
Common Reagents and Conditions: Common reagents used in reactions with zinc dibutyldithiocarbamate include sulfur, carbon disulfide, and various organic solvents. The reactions typically occur under controlled temperature conditions to ensure optimal product yield and quality .
Major Products Formed: The major products formed from reactions involving zinc dibutyldithiocarbamate include vulcanized rubber and other sulfur-containing compounds. These products are essential in the manufacturing of various rubber goods, including tires, seals, and gaskets .
Scientific Research Applications
Chemistry: In chemistry, zinc dibutyldithiocarbamate is used as a catalyst in polymerization reactions, particularly in the synthesis of polyurethanes suitable for biomedical applications . Its catalytic properties make it valuable in producing high molecular weight polymers with desirable physical properties.
Biology and Medicine: Zinc dibutyldithiocarbamate has been studied for its potential use in biomedical applications, including drug delivery systems and biocompatible materials . Its low cytotoxicity compared to other organotin catalysts makes it a promising candidate for medical research.
Industry: In the industrial sector, zinc dibutyldithiocarbamate is widely used as a rubber accelerator, enhancing the mechanical properties and durability of rubber products . It is also employed in the production of lubricants and other specialty chemicals .
Mechanism of Action
Zinc dibutyldithiocarbamate exerts its effects through its ability to form stable complexes with metal ions, particularly zinc. The sulfur atoms in the dithiocarbamate group act as binding sites for metal coordination, enhancing the compound’s catalytic properties . This coordination ability allows zinc dibutyldithiocarbamate to accelerate chemical reactions, such as rubber vulcanization, by facilitating the formation of cross-links between polymer chains .
Comparison with Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyl dithiophosphate
Comparison: Zinc dibutyldithiocarbamate is unique among similar compounds due to its balanced reactivity and low toxicity . While zinc diethyldithiocarbamate and zinc dimethyldithiocarbamate are also used as rubber accelerators, they may exhibit higher toxicity levels . Zinc dibutyl dithiophosphate, on the other hand, is primarily used as an antiwear agent in lubricants . The specific combination of butyl groups in zinc dibutyldithiocarbamate contributes to its effectiveness and safety in various applications .
Properties
IUPAC Name |
zinc;butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Zn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPBQSXQJMTVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-90-0 | |
| Record name | Di-n-butylzinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)


